molecular formula C24H22FN3O4 B2651326 methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251584-93-6

methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2651326
CAS No.: 1251584-93-6
M. Wt: 435.455
InChI Key: VNNYBBITDGMBQY-UHFFFAOYSA-N
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Description

Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan and fluorophenyl groups. Key steps include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the furan and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, are used as anticancer agents.

    Furan Derivatives: Compounds containing a furan ring, such as furanocoumarins, have diverse biological activities.

    Fluorophenyl Compounds: Fluorophenyl-containing compounds, such as fluoxetine, are known for their pharmacological properties.

Uniqueness

Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

methyl 2-[ethyl(furan-2-ylmethyl)amino]-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-3-27(15-19-5-4-12-32-19)24-26-21-13-17(23(30)31-2)8-11-20(21)22(29)28(24)14-16-6-9-18(25)10-7-16/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNYBBITDGMBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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